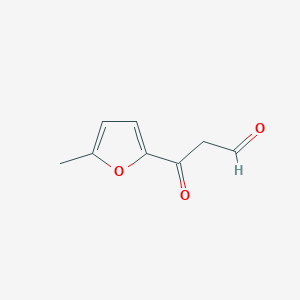
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a synthetic peptide substrate used in biochemical assays. It is designed to study the activity of proteases, particularly those involved in viral replication, such as the hepatitis C virus NS3/4A protease . The compound contains specific amino acid sequences and fluorogenic groups that allow for the detection of protease activity through fluorescence resonance energy transfer (FRET).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (Lys(DABCYL)-NH2) to a solid resin.
Coupling Reactions: Sequential addition of protected amino acids (Fmoc or Boc protected) using coupling reagents like HBTU or DIC.
Deprotection: Removal of the protecting groups using piperidine (for Fmoc) or TFA (for Boc).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: The crude peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The peptide bond between specific amino acids can be hydrolyzed by proteases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the EDANS and DABCYL groups.
Substitution: Amino acid residues can be substituted to create analogs for studying structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Proteases such as NS3/4A protease in buffered solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Cleaved peptide fragments.
Oxidation and Reduction: Modified peptide with altered fluorescence properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Enzyme Kinetics: Used to study the kinetics of protease enzymes by monitoring the cleavage of the peptide substrate.
Fluorescence Assays: Employed in FRET-based assays to detect protease activity.
Biology
Viral Research: Utilized to study the activity of viral proteases, particularly in hepatitis C virus research.
Protein-Protein Interactions: Helps in understanding interactions between proteases and their substrates.
Medicine
Drug Development: Aids in the development of protease inhibitors by providing a substrate for screening potential drug candidates.
Diagnostic Tools: Used in diagnostic assays to detect protease activity in clinical samples.
Industry
Biotechnology: Applied in the production of recombinant proteins by monitoring protease activity during protein purification processes.
Wirkmechanismus
The compound exerts its effects through the following mechanism:
Binding: The peptide substrate binds to the active site of the protease.
Cleavage: The protease cleaves the peptide bond between specific amino acids.
Fluorescence Change: The cleavage separates the EDANS and DABCYL groups, resulting in a change in fluorescence that can be measured.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-OH: A similar peptide substrate without the lactoyl and Lys(DABCYL) modifications.
Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys-NH2: A variant lacking the DABCYL group.
Uniqueness
Fluorogenic Groups: The presence of both EDANS and DABCYL groups allows for sensitive detection of protease activity through FRET.
Specificity: The amino acid sequence is designed to be specifically recognized and cleaved by certain proteases, making it a valuable tool in protease research.
This compound’s unique combination of amino acid sequences and fluorogenic groups makes it a powerful tool in various scientific research applications, particularly in the study of protease activity and the development of protease inhibitors.
Eigenschaften
Molekularformel |
C68H89N15O25S |
|---|---|
Molekulargewicht |
1548.6 g/mol |
IUPAC-Name |
4-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[1-[[1-[[1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107) |
InChI-Schlüssel |
YBJOVRMQDISODY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)


![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)



![2-[(3-Carboxypropyl)amino]benzoic acid](/img/structure/B12111947.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)




